2-{2-Methylimidazo[1,2-a]pyridin-3-yl}ethan-1-amine
Description
2-{2-Methylimidazo[1,2-a]pyridin-3-yl}ethan-1-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their broad range of biological activities and are often used in medicinal chemistry due to their structural characteristics .
Properties
Molecular Formula |
C10H13N3 |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanamine |
InChI |
InChI=1S/C10H13N3/c1-8-9(5-6-11)13-7-3-2-4-10(13)12-8/h2-4,7H,5-6,11H2,1H3 |
InChI Key |
MJCSEYHIVVOVRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)CCN |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-{2-Methylimidazo[1,2-a]pyridin-3-yl}ethan-1-amine typically involves the reaction of 2-aminopyridine with various reagents. One common method includes the reaction of 2-aminopyridine with an appropriate alkylating agent, followed by cyclization to form the imidazo[1,2-a]pyridine ring . Industrial production methods often involve multicomponent reactions and condensation reactions to achieve high yields and purity .
Chemical Reactions Analysis
2-{2-Methylimidazo[1,2-a]pyridin-3-yl}ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly halogenation, where halogens like bromine or iodine are introduced.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can yield 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium halides .
Scientific Research Applications
2-{2-Methylimidazo[1,2-a]pyridin-3-yl}ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its antimicrobial properties, particularly against Staphylococcus aureus.
Industry: It is used in the production of light-sensitive dyes and optical media for data storage.
Mechanism of Action
The mechanism of action of 2-{2-Methylimidazo[1,2-a]pyridin-3-yl}ethan-1-amine involves its interaction with specific molecular targets. For instance, it can act as an antimicrobial agent by disrupting the cell membrane of bacteria . In medicinal applications, it may interact with neurotransmitter receptors to exert its effects, such as inducing sleep or reducing anxiety .
Comparison with Similar Compounds
2-{2-Methylimidazo[1,2-a]pyridin-3-yl}ethan-1-amine is unique due to its specific structure and biological activities. Similar compounds include:
Zolpidem: Used for the treatment of insomnia.
Saripidem: A sedative and anxiolytic drug.
Zolimidine: An antiulcer drug.
These compounds share the imidazo[1,2-a]pyridine scaffold but differ in their specific functional groups and applications, highlighting the versatility of this chemical family .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
